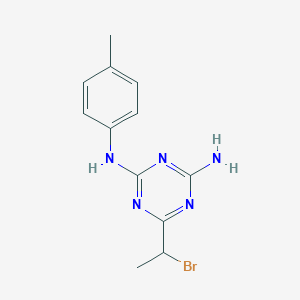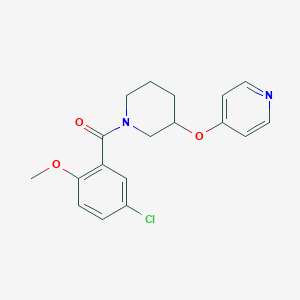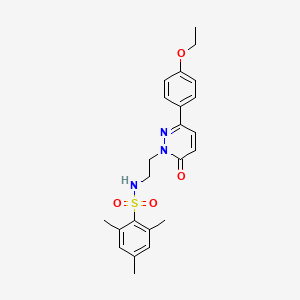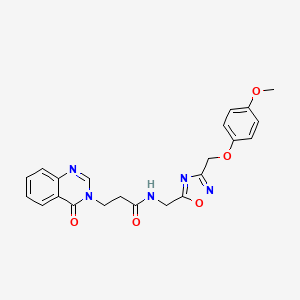
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol, also known as TFAA, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. TFAA is a chiral compound that has a unique chemical structure, which makes it an ideal candidate for various research studies.
科学研究应用
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has been widely used in scientific research due to its unique chemical properties. It is commonly used as a chiral building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is also used as a reagent in organic synthesis, including the synthesis of alcohols, amines, and esters. Additionally, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol can be used as a solvent in various chemical reactions.
作用机制
The mechanism of action of (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is not well understood. However, it is believed that (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol works by interacting with various enzymes and proteins in the body, which can lead to changes in biochemical processes. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has been shown to have an inhibitory effect on certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has been shown to have various biochemical and physiological effects. In animal studies, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has been shown to have an anesthetic effect, which is believed to be due to its interaction with the nervous system. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has also been shown to have an inhibitory effect on the immune system, which can lead to changes in inflammation and immune response.
实验室实验的优点和局限性
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has several advantages for lab experiments, including its unique chemical properties, which make it an ideal candidate for various research studies. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is also readily available and can be synthesized in large quantities. However, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has some limitations, including its high cost and complexity of synthesis. Additionally, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol can be hazardous to handle and requires specialized equipment and expertise.
未来方向
There are several future directions for (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol research. One area of research is the development of new synthetic methods for (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol, which could lead to more efficient and cost-effective synthesis. Another area of research is the investigation of (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol's mechanism of action, which could lead to the development of new drugs and therapies. Additionally, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol could be used in the development of new materials, including polymers and coatings. Overall, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has significant potential for future research and applications in various fields.
Conclusion:
In conclusion, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is a chemical compound that has gained significant attention in scientific research due to its diverse applications. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol's unique chemical properties make it an ideal candidate for various research studies, including pharmaceuticals, agrochemicals, and materials science. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has several advantages for lab experiments, including its availability and unique chemical properties. However, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has some limitations, including its high cost and complexity of synthesis. Future research on (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol could lead to the development of new synthetic methods, drugs, and materials.
合成方法
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol can be synthesized through a series of chemical reactions, including the reaction of 2,3,3-trimethylbutanal with trifluoroacetic acid in the presence of a catalyst. The resulting product is then purified through a series of steps, including distillation and recrystallization. The synthesis method of (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is complex and requires specialized equipment and expertise.
属性
IUPAC Name |
(2R)-4,4,4-trifluoro-2,3,3-trimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3O/c1-5(4-11)6(2,3)7(8,9)10/h5,11H,4H2,1-3H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPWRRNBKZAOBY-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2613142.png)
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2613143.png)
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2613144.png)

![2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2613147.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2613148.png)


![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2613154.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613156.png)


